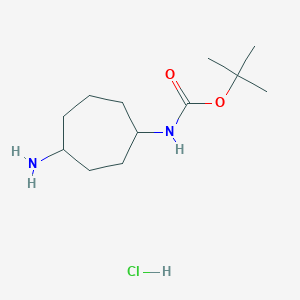

Tert-butyl N-(4-aminocycloheptyl)carbamate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(4-aminocycloheptyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2411201-79-9 . It has a molecular weight of 264.8 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl N-(4-aminocycloheptyl)carbamate hydrochloride is1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(13)7-8-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

"Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate" serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's structure provides insights into the relative substitution of the cyclopentane ring, essential for creating analogues of β-2-deoxyribosylamine (Ober et al., 2004).

Asymmetric Synthesis of Alkaloids

Research demonstrates the utility of tert-butyl-based compounds in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine. Through ring-closing iodoamination, these compounds facilitate the creation of complex molecular scaffolds, highlighting their significance in synthetic organic chemistry (Brock et al., 2012).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a novel 4-aminoquinoline antimalarial drug candidate that exemplifies the application of tert-butyl carbamate derivatives in medicinal chemistry. This molecule was selected for its excellent activity against Plasmodium falciparum and represents a promising affordable antimalarial option for the 21st century (O’Neill et al., 2009).

Mild and Efficient One-pot Synthesis

The tert-butyl carbamate group is utilized in a mild and efficient one-pot Curtius rearrangement process. This method enables the formation of Boc-protected amines from carboxylic acids, demonstrating the group's versatility in synthesizing protected amino acids (Lebel & Leogane, 2005).

Insecticide Development

The synthesis of spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate showcases the potential of tert-butyl carbamate derivatives in developing new agrochemicals. These analogues exhibit promising insecticidal activities, underscoring the importance of synthetic innovation in pest management strategies (Brackmann et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propiedades

IUPAC Name |

tert-butyl N-(4-aminocycloheptyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-5-9(13)7-8-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNMMPUVPGUCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2781597.png)

![7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2781598.png)

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)

![(6-Fluoropyridin-2-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone](/img/structure/B2781607.png)

![N-(benzo[b]thiophen-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2781616.png)